N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-Hydroxy-5-nitrobenzaldehyde and undecanoic acid hydrazide.
Reaction Conditions: The reaction mixture is heated under reflux in ethanol for several hours, often with the addition of a catalytic amount of acid to facilitate the condensation.
Product Isolation: The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be scaled up for industrial applications. This typically involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of the corresponding hydrazine.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE
- N’~1~-[(E)-1-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The position of the nitro group on the aromatic ring can significantly influence the compound’s properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H27N3O4 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]undecanamide |
InChI |
InChI=1S/C18H27N3O4/c1-2-3-4-5-6-7-8-9-10-18(23)20-19-14-15-13-16(21(24)25)11-12-17(15)22/h11-14,22H,2-10H2,1H3,(H,20,23)/b19-14+ |
InChI Key |
MBKRETORQVWHSZ-XMHGGMMESA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.